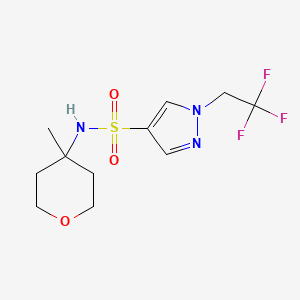![molecular formula C15H19N3O2 B7359727 N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but later gained popularity as a performance-enhancing drug among athletes due to its ability to increase endurance and fat burning.
Mécanisme D'action
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide acts as a PPARδ agonist, which activates the transcription of genes involved in lipid metabolism, glucose utilization, and energy expenditure. It also increases the expression of genes encoding for mitochondrial biogenesis and antioxidant enzymes, leading to improved oxidative capacity and reduced oxidative stress. Additionally, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been shown to stimulate the production of fibroblast growth factor 21 (FGF21), a hormone that regulates glucose and lipid metabolism.
Biochemical and physiological effects:
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been reported to increase endurance and exercise capacity in both animal and human studies. It enhances fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy utilization during prolonged exercise. Moreover, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been shown to reduce body weight and adiposity in obese mice, possibly through increased thermogenesis and decreased lipogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide is a useful tool for studying the role of PPARδ in various physiological processes, such as lipid metabolism, energy homeostasis, and inflammation. It can be used to investigate the molecular mechanisms underlying its therapeutic effects and to identify potential targets for drug development. However, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several potential directions for future research on N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Another area of focus is its role in cancer prevention and therapy, as PPARδ has been implicated in tumor growth and metastasis. Additionally, the development of more selective PPARδ agonists with fewer side effects could lead to the discovery of novel therapeutic agents for metabolic and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide involves several steps, including the condensation of 2-bromoethylcyclopentane with 1H-indazole-3-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride and the protection of the hydroxyl group with tert-butyldimethylsilyl chloride. The final product is obtained by deprotection of the silyl group with tetra-n-butylammonium fluoride.
Applications De Recherche Scientifique
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as obesity, diabetes, and cardiovascular disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models. Moreover, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-9-8-10-4-3-7-12(10)16-15(20)14-11-5-1-2-6-13(11)17-18-14/h1-2,5-6,10,12,19H,3-4,7-9H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUCOCMLZWDSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=NNC3=CC=CC=C32)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-carbamoylacetamide](/img/structure/B7359663.png)
![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)
![2-[4-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B7359719.png)


![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)